![molecular formula C18H26OSi B11842017 Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- CAS No. 307930-42-3](/img/structure/B11842017.png)
Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzene ring with an aldehyde group and a tris(1-methylethyl)silyl ethynyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- typically involves the Sonogashira coupling reaction. This reaction is performed between 4-bromobenzaldehyde and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually argon, and requires anhydrous conditions to prevent the hydrolysis of sensitive intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures the efficient production of Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]-.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in substitution reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling reactions.
Major Products Formed
Oxidation: 4-[[tris(1-methylethyl)silyl]ethynyl]benzoic acid.
Reduction: 4-[[tris(1-methylethyl)silyl]ethynyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reactants used.
Applications De Recherche Scientifique
Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the ethynyl group can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynylbenzaldehyde: Similar structure but lacks the tris(1-methylethyl)silyl group.
4-Formylphenylacetylene: Similar structure but with different substituents on the benzene ring.
Uniqueness
Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- is unique due to the presence of the bulky tris(1-methylethyl)silyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific properties .
Propriétés
Numéro CAS |
307930-42-3 |
|---|---|
Formule moléculaire |
C18H26OSi |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
4-[2-tri(propan-2-yl)silylethynyl]benzaldehyde |
InChI |
InChI=1S/C18H26OSi/c1-14(2)20(15(3)4,16(5)6)12-11-17-7-9-18(13-19)10-8-17/h7-10,13-16H,1-6H3 |
Clé InChI |
RVBMUBZBPRCKHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CC1=CC=C(C=C1)C=O)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


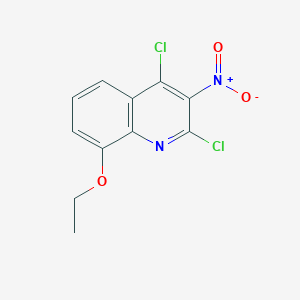


![1-{[Dimethyl(phenyl)silyl]oxy}-1,1,2,2,2-pentamethyldisilane](/img/structure/B11841949.png)
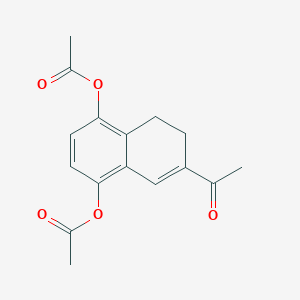

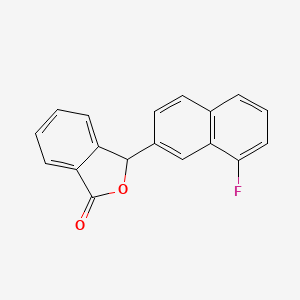



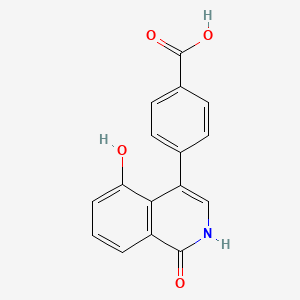
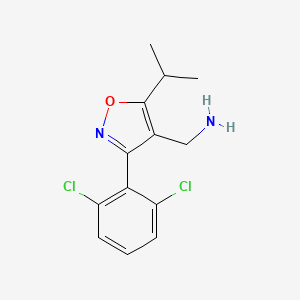
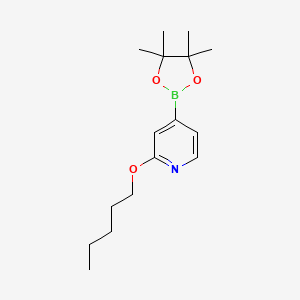
![6-Chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11841992.png)
